molecular formula C21H13ClN6OS B3296032 2-chloro-N-{4-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide CAS No. 891128-98-6

2-chloro-N-{4-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide

Cat. No.: B3296032
CAS No.: 891128-98-6
M. Wt: 432.9 g/mol
InChI Key: ULSCWIMOCJEOMT-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide is a heterocyclic compound featuring a fused triazolo-pyridazine core linked to a thiophen-2-yl substituent at position 3 and a chloropyridine carboxamide moiety at position 4. The thiophen-2-yl group enhances lipophilicity and π-π stacking interactions, while the chloro substituent on the pyridine ring may influence electronic properties and target binding affinity.

Properties

IUPAC Name

2-chloro-N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN6OS/c22-19-15(3-1-11-23-19)21(29)24-14-7-5-13(6-8-14)16-9-10-18-25-26-20(28(18)27-16)17-4-2-12-30-17/h1-12H,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSCWIMOCJEOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting a hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Construction of the pyridazine ring: This involves cyclization reactions using appropriate dicarbonyl compounds.

    Thiophene attachment: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Final assembly: The final compound is obtained by coupling the intermediate with 2-chloropyridine-3-carboxylic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize efficiency.

    Purification techniques: Use of chromatography and recrystallization to obtain the pure product.

    Scalability: Ensuring that the reactions can be scaled up without significant loss of yield or purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

2-chloro-N-{4-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in disease pathways.

    Pathways Involved: Inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous heterocyclic derivatives. Below is a detailed analysis:

Core Scaffold and Substituent Variations

Compound A : 6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

  • Core : [1,2]Oxazolo[5,4-b]pyridine (vs. triazolo-pyridazine in the target).
  • Substituents : Furan-2-yl (electron-rich oxygen heterocycle) at position 6 vs. thiophen-2-yl (sulfur-containing) in the target.
  • Functional Groups : Carboxamide linked to a thiazol-2-yl group (basic nitrogen) vs. a pyridine-3-carboxamide in the target.
  • Implications: The furan group may reduce metabolic stability compared to thiophene due to oxidative susceptibility.

Compound B : 2-[[6-(4-Chlorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide (ID: 894037-84-4)

  • Core : Shared triazolo-pyridazine scaffold.
  • Substituents : Sulfanyl acetamide at position 3 (flexible thioether linkage) vs. thiophen-2-yl (rigid aryl group) in the target.
  • Functional Groups : Chlorophenyl at position 6 (similar to the target’s chloropyridine).
  • Implications : The sulfanyl group introduces metabolic vulnerability (e.g., oxidation to sulfoxides). The acetamide’s flexibility may reduce binding specificity compared to the target’s rigid carboxamide .

Compound C : 3-((Pyridin-2-ylmethyl)Thio)-6-(Pyridin-4-yl)-[1,2,4]Triazolo[4,3-b]Pyridazine (ID: 894061-16-6)

  • Core : Shared triazolo-pyridazine.
  • Substituents : Pyridinylmethylthio at position 3 (basic nitrogen) vs. thiophen-2-yl (neutral sulfur).
  • Functional Groups : Pyridin-4-yl at position 6 (polarizable aromatic ring) vs. chloropyridine in the target.
  • Implications : The pyridinylmethylthio group increases solubility but may introduce steric hindrance. The pyridin-4-yl substituent’s polarity contrasts with the chloro group’s hydrophobicity, altering target selectivity .

Electronic and Pharmacokinetic Profiles

Property Target Compound Compound A Compound B Compound C
Core Scaffold Triazolo-pyridazine Oxazolo-pyridine Triazolo-pyridazine Triazolo-pyridazine
Position 3 Substituent Thiophen-2-yl (neutral, lipophilic) Phenyl (hydrophobic) Sulfanyl acetamide (polar) Pyridinylmethylthio (basic)
Position 6 Substituent Chloropyridine-3-carboxamide (rigid) Furan-2-yl (oxidizable) 4-Chlorophenyl (hydrophobic) Pyridin-4-yl (polar)
LogP (Predicted) ~3.8 (moderate lipophilicity) ~2.5 (lower due to furan) ~3.2 (balanced) ~2.0 (high solubility)
Metabolic Stability High (thiophene resistance to oxidation) Moderate (furan oxidation) Low (sulfanyl oxidation) Moderate (pyridine metabolism)

Key Research Findings

  • Thiophene vs. Furan : Thiophen-2-yl in the target compound enhances stability and π-stacking compared to Compound A’s furan, which is prone to CYP450-mediated oxidation .
  • Chloropyridine vs. Chlorophenyl : The target’s chloropyridine carboxamide offers better conformational rigidity and hydrogen-bonding than Compound B’s chlorophenyl and flexible acetamide .
  • Triazolo-Pyridazine Core : Shared across Compounds B and C, this scaffold demonstrates consistent kinase inhibitory activity, but substituent variations dictate selectivity. For example, Compound C’s pyridinylmethylthio group may favor ATP-binding pockets in kinases like EGFR, whereas the target’s thiophen-2-yl could optimize interactions with hydrophobic subpockets .

Biological Activity

The compound 2-chloro-N-{4-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro substituent, a carboxamide group, and a triazole moiety linked to a thiophen ring. The presence of these functional groups is significant in determining the biological activity of the compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Antimicrobial Activity
    • Preliminary studies indicate that derivatives of compounds with similar structures exhibit antimicrobial properties. For instance, compounds containing the triazole ring have shown efficacy against various fungi and bacteria.
  • Anticancer Properties
    • Research has highlighted that triazole derivatives possess significant anticancer activity. A related study demonstrated that certain triazole-containing compounds exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development in cancer therapeutics .
  • Inhibition of Enzymatic Activity
    • Compounds similar to this structure have been investigated for their ability to inhibit specific enzymes such as cyclooxygenase (COX) and phosphodiesterases, which play crucial roles in inflammation and cancer progression .

Case Study 1: Anticancer Activity

A study assessed the activity of a related triazole derivative against colon carcinoma HCT-116 cells. The compound demonstrated an IC50 value of 6.2 μM, indicating significant cytotoxicity . This suggests that modifications to the base structure may enhance its therapeutic profile.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene-based compounds. The results indicated that these compounds showed moderate to excellent inhibitory effects against several phytopathogenic fungi . This highlights the potential for agricultural applications as well.

The biological activity of this compound is likely mediated through:

  • Interaction with Enzymes : The carboxamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
  • Cellular Uptake Mechanisms : The lipophilic nature of the thiophene and pyridine rings may facilitate cellular uptake, enhancing bioavailability.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialModerate to excellent efficacy
AnticancerIC50 = 6.2 μM (HCT-116)
Enzyme InhibitionCOX inhibition potential

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves cyclization of precursors, such as reacting hydrazine derivatives with thiophene-containing aldehydes under reflux with dehydrating agents like phosphorus oxychloride. Key steps include forming the triazolopyridazine core and coupling with the chloropyridine-carboxamide moiety. Multi-step protocols require precise temperature control (70–110°C), solvents like ethanol or dichloromethane, and purification via column chromatography or recrystallization .

Q. How is structural characterization performed post-synthesis?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromaticity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination.
  • HPLC (>95% purity threshold) with C18 columns and acetonitrile/water gradients .

Q. What initial biological screening assays are recommended?

Prioritize:

  • Enzyme inhibition assays (e.g., kinase or protease targets) at 1–10 µM concentrations.
  • Cytotoxicity screening against cancer cell lines (e.g., MTT assay, IC₅₀ determination).
  • Antimicrobial testing using broth microdilution (MIC values) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized?

  • Solvent optimization : Replace ethanol with DMF for better solubility of intermediates.
  • Catalyst screening : Test Pd(OAc)₂ or CuI for coupling reactions to reduce side products.
  • Temperature gradients : Use microwave-assisted synthesis to accelerate cyclization (e.g., 100°C for 30 min vs. 12 hrs conventional reflux) .

Q. What strategies resolve contradictions in reported biological activities?

  • Assay standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. HEK293) and ATP concentrations (1 mM for kinase assays).
  • Metabolic stability testing : Compare results in hepatic microsomes to rule out metabolite interference.
  • Statistical validation : Apply ANOVA to assess batch-to-batch variability in compound purity .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Bioisosteric replacement : Swap the thiophene ring with furan or phenyl groups to assess potency changes.
  • Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine position to enhance target binding.
  • In silico docking : Use AutoDock Vina with PDB targets (e.g., EGFR kinase) to predict binding modes .

Q. What computational methods predict target interactions?

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to analyze ligand-protein stability.
  • QSAR modeling : Develop models with descriptors like logP and polar surface area to correlate with IC₅₀ values.
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs using Schrödinger’s Phase .

Q. How are analogues designed to improve pharmacokinetics?

  • Solubility enhancement : Introduce PEGylated chains or sulfonate groups.
  • Metabolic shielding : Replace labile ester linkages with amides.
  • Prodrug strategies : Attach cleavable groups (e.g., acetyl) to enhance oral bioavailability .

Q. What in vivo models are suitable for efficacy testing?

  • Xenograft models : Use immunodeficient mice implanted with HT-29 colon cancer cells.
  • Dosing regimens : Administer 10 mg/kg intraperitoneally, twice weekly, for 4 weeks.
  • Biomarker analysis : Quantify serum TNF-α or IL-6 levels for anti-inflammatory activity .

Q. What safety protocols are critical during handling?

  • PPE : Nitrile gloves, lab coats, and chemical goggles (OSHA 29 CFR 1910.133).
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{4-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{4-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}pyridine-3-carboxamide

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